5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR)

This thiophene sulfonamide features a unique 5-position 1,3-dioxolane group, a key differentiator for carbonic anhydrase inhibitor SAR studies and as a synthetic handle for aldehyde generation. Procure this high-purity building block to expand isoform selectivity profiling and streamline complex library synthesis.

Molecular Formula C7H9NO4S2
Molecular Weight 235.27
CAS No. 2241142-37-8
Cat. No. B2819729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide
CAS2241142-37-8
Molecular FormulaC7H9NO4S2
Molecular Weight235.27
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CS2)S(=O)(=O)N
InChIInChI=1S/C7H9NO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10)
InChIKeyFHVBIRQMHQOAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide (CAS 2241142-37-8): Structural Overview and Procurement Baseline


5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide (CAS 2241142-37-8) is a thiophene-based sulfonamide featuring a 1,3-dioxolane substituent at the 5-position and a sulfonamide group at the 3-position of the thiophene ring . The compound has a molecular formula of C₇H₉NO₄S₂ and a molecular weight of 235.28 g/mol . Predicted physicochemical properties include a boiling point of 447.7±55.0 °C and a density of 1.533±0.06 g/cm³ at 20 °C . As a sulfonamide derivative, it is expected to possess carbonic anhydrase inhibitory activity based on the established pharmacological profile of thiophene sulfonamides [1].

Why 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide Cannot Be Simply Interchanged with Other Thiophene Sulfonamides


Substitution at the 5-position of the thiophene ring is a critical determinant of carbonic anhydrase (CA) inhibitory potency, isoform selectivity, and physicochemical properties among 3-thiophenesulfonamides [1]. For example, 5-substituted 3-thiophenesulfonamides have demonstrated CA II inhibitory concentrations below 10 nM in vitro, whereas the specific 1,3-dioxolane moiety in this compound is expected to confer a distinct steric and electronic profile compared to alkyl, aryl, or heteroaryl analogs [1]. Additionally, the dioxolane group may serve as a synthetic handle or a prodrug moiety (e.g., as a carbonyl protecting group), further differentiating this compound from simpler 5-substituted derivatives [2]. Consequently, substituting this compound with a generic thiophene sulfonamide lacking the 1,3-dioxolane group could lead to divergent CA inhibition profiles, altered solubility, and incompatible synthetic utility.

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide (CAS 2241142-37-8): Quantitative Differentiation Evidence Guide


Comparative Structural Differentiation: 1,3-Dioxolane vs. Common 5-Substituents in 3-Thiophenesulfonamides

The 1,3-dioxolane group at the 5-position of 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide provides a distinct steric and electronic environment compared to the 5-substituents commonly employed in analogous 3-thiophenesulfonamide carbonic anhydrase inhibitors, such as halogen, alkyl, or simple aryl groups [1]. While direct quantitative inhibition data for this specific compound are not available in the public domain, the 1,3-dioxolane moiety is structurally unique among reported 5-substituted 3-thiophenesulfonamides, which predominantly feature substituents like bromo, methyl, or phenyl groups [1]. This differentiation is critical for researchers seeking to explore novel chemical space or to modulate CA isoform selectivity beyond the profiles of known analogs.

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR)

Class-Level Carbonic Anhydrase Inhibition Potency Baseline for Thiophene Sulfonamides

Thiophene-based sulfonamides, as a class, exhibit potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). A 2020 study evaluating a series of thiophene-based sulfonamides reported IC₅₀ ranges of 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with corresponding Kᵢ values ranging from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. While 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide has not been explicitly evaluated in this study, its core structure aligns with the thiophene sulfonamide pharmacophore, and its predicted pKa of 9.94±0.60 falls within the range suitable for CA active site binding.

Enzymology Carbonic Anhydrase Inhibitor Screening

Predicted Physicochemical Properties: pKa and Boiling Point Differentiation from Non-Dioxolane Analogs

The predicted acid dissociation constant (pKa) of 9.94±0.60 for the sulfonamide NH of 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide is expected to be modulated by the electron-donating 1,3-dioxolane group, potentially influencing ionization state at physiological pH relative to unsubstituted or electron-withdrawing group-containing analogs. Additionally, the predicted boiling point of 447.7±55.0 °C is higher than that of the simpler thiophene-3-sulfonamide (predicted ~350-370 °C based on molecular weight), reflecting the increased molecular weight and additional hydrogen-bonding capacity introduced by the dioxolane moiety. These property differences can impact solubility, permeability, and handling characteristics.

Physicochemical Profiling Drug Design ADME Prediction

Dioxolane Moiety as a Synthetic Handle or Prodrug Element: Absent in Common Analogs

The 1,3-dioxolane ring is a well-established protecting group for carbonyls, but its presence as a stable substituent in 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide offers a unique synthetic handle not available in typical 5-alkyl- or 5-halo-3-thiophenesulfonamides [1]. Under acidic conditions, the dioxolane can be hydrolyzed to reveal a formyl group (aldehyde) at the 5-position, enabling further derivatization or in situ generation of a more polar metabolite [2]. This latent functionality distinguishes the compound from structurally rigid analogs and provides a built-in mechanism for controlled chemical modification.

Synthetic Chemistry Prodrug Design Protecting Group Strategy

5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide (CAS 2241142-37-8): Primary Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Screening and SAR Studies

Given the established nanomolar potency of thiophene sulfonamides against hCA-I and hCA-II [1], 5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide serves as a valuable probe for expanding the SAR landscape of 5-substituted 3-thiophenesulfonamides. The unique 1,3-dioxolane moiety offers a steric and electronic profile not represented in prior CA inhibitor libraries [2], enabling the exploration of isoform selectivity (e.g., hCA-IX and hCA-XII) and the development of novel antiglaucoma or anticancer agents.

Synthetic Intermediate for Functionalized Thiophene Derivatives

The dioxolane group can be selectively hydrolyzed under mild acidic conditions to unmask a 5-formyl group, providing a convenient entry point for the synthesis of more complex 5-substituted thiophene sulfonamides [3]. This strategy is particularly useful for generating aldehyde-containing analogs that can participate in reductive amination, Wittig reactions, or hydrazone formation, thereby streamlining the preparation of diverse compound libraries.

Physicochemical Property Benchmarking and Formulation Studies

The predicted pKa of 9.94±0.60 and elevated boiling point (447.7±55.0 °C) differentiate this compound from simpler thiophene sulfonamides, making it a useful reference for evaluating the impact of a cyclic acetal group on solubility, lipophilicity, and thermal stability. Researchers can utilize this compound to benchmark in silico property predictions and to optimize formulation conditions for preclinical studies.

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